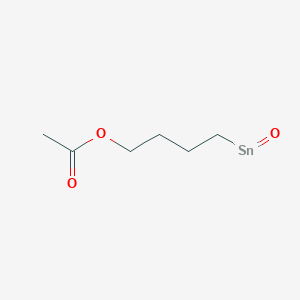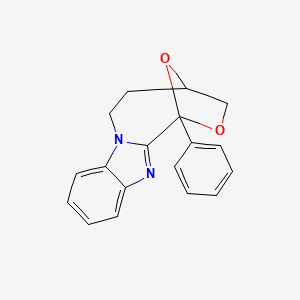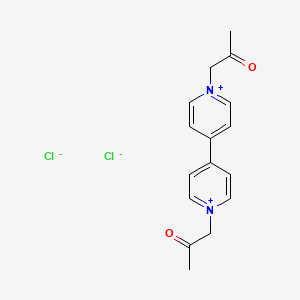
1,1'-Bis(2-oxopropyl)-4,4'-bipyridin-1-ium dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Bis(2-oxopropyl)-4,4’-bipyridin-1-ium dichloride is a chemical compound known for its unique structure and properties It is a bipyridinium derivative with two oxopropyl groups attached to the nitrogen atoms of the bipyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis(2-oxopropyl)-4,4’-bipyridin-1-ium dichloride typically involves the reaction of 4,4’-bipyridine with 2-oxopropyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{4,4’-Bipyridine} + 2 \text{(2-oxopropyl chloride)} \rightarrow \text{1,1’-Bis(2-oxopropyl)-4,4’-bipyridin-1-ium dichloride} ]
Industrial Production Methods
In an industrial setting, the production of 1,1’-Bis(2-oxopropyl)-4,4’-bipyridin-1-ium dichloride involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1,1’-Bis(2-oxopropyl)-4,4’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The oxopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
科学的研究の応用
1,1’-Bis(2-oxopropyl)-4,4’-bipyridin-1-ium dichloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,1’-Bis(2-oxopropyl)-4,4’-bipyridin-1-ium dichloride involves its interaction with specific molecular targets and pathways. The compound can bind to various biomolecules, influencing their function and activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
4,4’-Bipyridine: The parent compound of 1,1’-Bis(2-oxopropyl)-4,4’-bipyridin-1-ium dichloride.
1,1’-Bis(2-oxopropyl)-2,2’-bipyridin-1-ium dichloride: A similar compound with a different substitution pattern.
Uniqueness
1,1’-Bis(2-oxopropyl)-4,4’-bipyridin-1-ium dichloride is unique due to its specific substitution pattern and the presence of oxopropyl groups. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for various applications.
特性
CAS番号 |
75539-73-0 |
|---|---|
分子式 |
C16H18Cl2N2O2 |
分子量 |
341.2 g/mol |
IUPAC名 |
1-[4-[1-(2-oxopropyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]propan-2-one;dichloride |
InChI |
InChI=1S/C16H18N2O2.2ClH/c1-13(19)11-17-7-3-15(4-8-17)16-5-9-18(10-6-16)12-14(2)20;;/h3-10H,11-12H2,1-2H3;2*1H/q+2;;/p-2 |
InChIキー |
WITARNULLOXUGF-UHFFFAOYSA-L |
正規SMILES |
CC(=O)C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC(=O)C.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


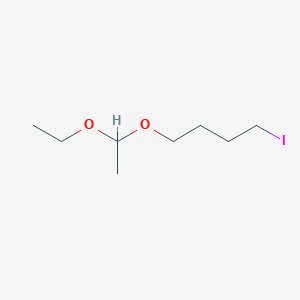
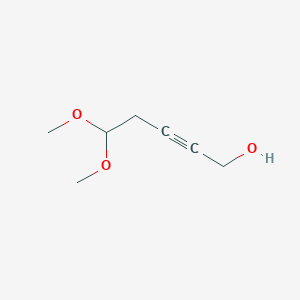

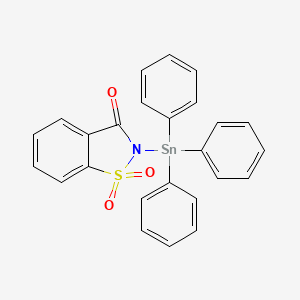

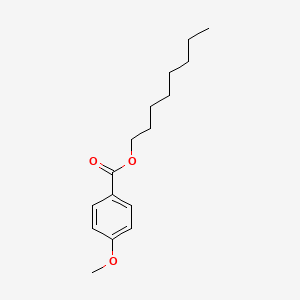

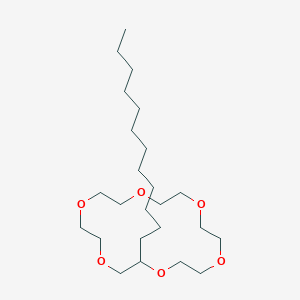
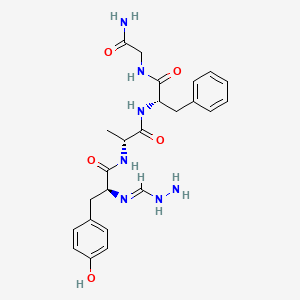

![Methyl bicyclo[2.2.0]hexane-1-carboxylate](/img/structure/B14433758.png)
![3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14433770.png)
